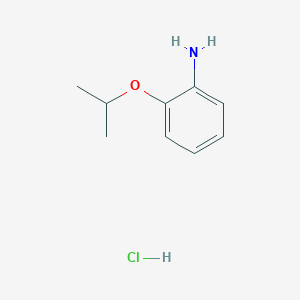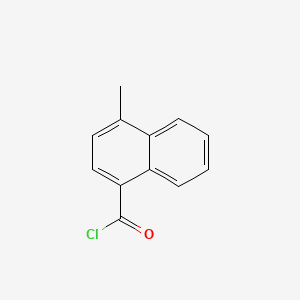
4-Methylnaphthalene-1-carbonyl chloride
概要
説明
4-Methylnaphthalene-1-carbonyl chloride is a chemical compound with the molecular formula C12H9ClO and a molecular weight of 204.65 g/mol . It belongs to the group of carbonyl chlorides and is known for its yellow solid form . This compound is used in various chemical reactions and has significant applications in scientific research and industry.
準備方法
4-Methylnaphthalene-1-carbonyl chloride can be synthesized through several methods. One common method involves the reaction of 4-methylnaphthalene with thionyl chloride (SOCl2) under reflux conditions . This reaction converts the hydroxyl group of the carboxylic acid to a chlorosulfite intermediate, which then forms the desired carbonyl chloride . Industrial production methods often involve similar processes but on a larger scale, ensuring high purity and yield.
化学反応の分析
4-Methylnaphthalene-1-carbonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles to form substituted products. For example, it can react with amines to form amides.
Oxidation and Reduction: This compound can be oxidized to form corresponding carboxylic acids or reduced to form alcohols.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions, forming carbon-carbon bonds with the help of palladium catalysts.
Common reagents used in these reactions include thionyl chloride, palladium catalysts, and various nucleophiles such as amines and alcohols. The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
4-Methylnaphthalene-1-carbonyl chloride has several applications in scientific research:
Biology: It can be used in the modification of biomolecules for research purposes.
Medicine: It serves as a building block in the synthesis of potential drug candidates.
Industry: It is used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 4-methylnaphthalene-1-carbonyl chloride involves its reactivity as an electrophile. The carbonyl carbon is highly electrophilic due to the presence of the electron-withdrawing chlorine atom. This makes it susceptible to nucleophilic attack, leading to the formation of various substituted products . The molecular targets and pathways involved depend on the specific reactions and applications.
類似化合物との比較
4-Methylnaphthalene-1-carbonyl chloride can be compared with other carbonyl chlorides, such as benzoyl chloride and acetyl chloride. While all these compounds share similar reactivity patterns, this compound is unique due to its naphthalene ring structure, which imparts distinct chemical properties and reactivity . Similar compounds include:
Benzoyl Chloride: Used in the synthesis of benzoyl derivatives.
Acetyl Chloride: Commonly used in acetylation reactions.
Naphthoyl Chloride: Similar to this compound but without the methyl group.
These comparisons highlight the unique aspects of this compound, making it valuable for specific applications in research and industry.
特性
IUPAC Name |
4-methylnaphthalene-1-carbonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClO/c1-8-6-7-11(12(13)14)10-5-3-2-4-9(8)10/h2-7H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXGMHYHWSPDNNS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C2=CC=CC=C12)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90647827 | |
| Record name | 4-Methylnaphthalene-1-carbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90647827 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
87700-67-2 | |
| Record name | 4-Methylnaphthalene-1-carbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90647827 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
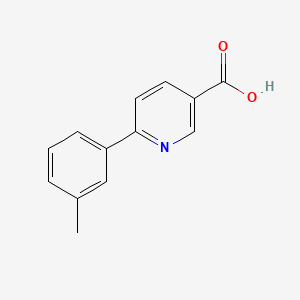




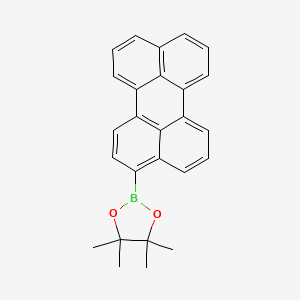
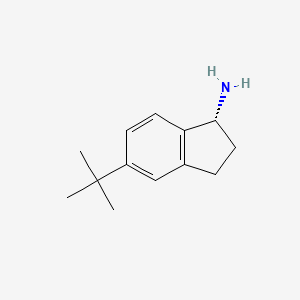
![2,3-Dihydro-2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxan-2yl)phenyl]-1H-naphtho[1,8-de][1,3,2]diazaborinine](/img/structure/B1326269.png)


![[4-(Sec-butoxy)phenyl]methanamine hydrochloride](/img/structure/B1326272.png)
